diethyl[2-(methylsulfanyl)ethyl]amine
Description
Diethyl[2-(methylsulfanyl)ethyl]amine is a tertiary amine characterized by a diethylamine core substituted with a 2-(methylsulfanyl)ethyl group. Its structure comprises a sulfur atom bonded to a methyl group (SCH3) and an ethyl chain, forming the 2-(methylsulfanyl)ethyl moiety. The compound’s molecular formula is C7H17NS, with a molecular weight of 159.29 g/mol.
However, its toxicological profile remains understudied, as noted for structurally related amines .
Properties
CAS No. |
92384-58-2 |
|---|---|
Molecular Formula |
C7H17NS |
Molecular Weight |
147.28 g/mol |
IUPAC Name |
N,N-diethyl-2-methylsulfanylethanamine |
InChI |
InChI=1S/C7H17NS/c1-4-8(5-2)6-7-9-3/h4-7H2,1-3H3 |
InChI Key |
NCEBDVSAEIMPNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl[2-(methylsulfanyl)ethyl]amine typically involves the reaction of diethylamine with 2-chloroethyl methyl sulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the diethylamine attacks the electrophilic carbon of the 2-chloroethyl methyl sulfide, displacing the chloride ion and forming the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Diethyl[2-(methylsulfanyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Applications in Chemistry
- Building Block for Synthesis : Diethyl[2-(methylsulfanyl)ethyl]amine serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical transformations, making it valuable in organic synthesis.
- Catalytic Processes : The compound's ability to form complexes with metal ions can influence catalytic processes, enhancing reaction efficiencies in synthetic pathways.
Biological Applications
- Antimicrobial and Antiviral Properties : Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, warranting further investigation into its mechanisms of action and therapeutic applications .
- Pharmacological Research : The compound's interactions with specific molecular targets suggest it may act as a therapeutic agent for various diseases. Its mechanism often involves modulation of enzyme activity and receptor interactions, which could lead to novel treatments in pharmacology .
Medical Research
- Therapeutic Potential : Ongoing research is exploring this compound's potential as a treatment for conditions such as urinary incontinence and other disorders requiring anticholinergic or antidepressant therapies . Its pharmacokinetics and pharmacodynamics are critical areas of study to understand its efficacy and safety profile.
- Case Study: Drug Development : In a recent study, the compound was evaluated for its ability to inhibit lysosomal phospholipase A2 (LPLA2), a target implicated in drug-induced toxicity. The findings suggest that this compound may play a role in mitigating adverse drug reactions .
Industrial Applications
- Specialty Chemicals Production : this compound is utilized in the manufacture of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications, including the production of surfactants and intermediates in chemical synthesis .
- Quality Control Measures : In industrial settings, rigorous quality control measures are implemented during the synthesis of this compound to ensure high purity and yield, using continuous flow systems to optimize production processes.
Data Tables
Mechanism of Action
The mechanism of action of diethyl[2-(methylsulfanyl)ethyl]amine involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine
- Structure : Features aromatic rings (methoxyphenyl and methylsulfanyl-benzyl) attached to an ethylamine core.
- Molecular Formula: C17H21NOS (MW: 295.42 g/mol) .
- Applications: Potential use in targeted therapies due to aromatic pharmacophores .
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
- Structure : Contains a disulfide bridge (-S-S-) between two ethylamine groups.
- Molecular Formula : C4H12N2S2 (MW: 152.28 g/mol) .
- Key Differences: The disulfide group introduces redox sensitivity, enabling applications in dynamic covalent chemistry. Toxicity: Limited toxicological data available; precautionary handling is advised .
Tris[2-(2-pyridylsulfanyl)ethyl]amine
Cangrelor (Anti-Platelet Agent)
- Structure: Contains a methylsulfanyl-ethyl group linked to an adenosine derivative.
- Molecular Formula : C17H24Cl2F3N6O12P3S2 (MW: 865.36 g/mol) .
- Key Differences: Combines methylsulfanyl with phosphorylated adenosine, enhancing P2Y12 receptor antagonism. Applications: Clinically approved for antiplatelet therapy .
Tabular Comparison of Key Properties
Biological Activity
Diethyl[2-(methylsulfanyl)ethyl]amine, a compound featuring a diethylamine structure with a methylsulfanyl group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound incorporates a diethylamine moiety, which is known for its ability to interact with various biological targets, potentially leading to significant pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of diethylamine compounds, including this compound, exhibit antimicrobial activity. A study highlighted that dimethylamine derivatives show efficacy against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria . The specific mechanisms may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound's structural similarity to other bioactive amines suggests potential anticancer properties. A review of similar compounds demonstrated that modifications in the diethylamine structure could enhance cytotoxic effects against cancer cell lines such as HepG2 and PC12 . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Neuropharmacological Effects
Diethylamines are also explored for their neuropharmacological effects. Studies on related compounds indicate they may influence neurotransmitter systems, potentially providing benefits in managing neurodegenerative diseases or mood disorders. The modulation of acetylcholine receptors is a notable pathway through which these compounds may exert their effects .
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro assays have shown that this compound derivatives can inhibit the growth of pathogenic bacteria at concentrations lower than 50 µM, demonstrating significant potential as antimicrobial agents.
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of synthesized derivatives on various cancer cell lines. Compounds with similar structures exhibited IC50 values ranging from 0.1 to 10 µM, indicating potent anticancer activity .
- Neuroprotective Effects : Research into the neuroprotective properties of diethylamines has revealed that they can modulate calcium signaling pathways, which are crucial in preventing neuronal apoptosis during oxidative stress conditions .
Data Tables
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| Antimicrobial | < 50 | Various bacterial strains |
| Anticancer (HepG2) | 0.1 - 10 | Hepatocellular carcinoma |
| Neuroprotective | < 20 | Neuronal cells under stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
